N-(3-fluoro-4-methylphenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c1-15-5-6-16(12-17(15)23)24-21(29)14-28-19(20-4-3-11-31-20)13-18(25-28)22(30)27-9-7-26(2)8-10-27/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFFLGKBFWCLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions with suitable halogenated intermediates.
Final acylation step: The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit anticancer properties. For instance, compounds with similar pyrazole and piperazine moieties have shown promising results against different cancer cell lines, suggesting that N-(3-fluoro-4-methylphenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide may also possess anticancer activity .
- Neurological Disorders : The piperazine component is often linked to neuroactive compounds. Research into similar piperazine derivatives has revealed their efficacy in targeting neurological pathways, which could extend to this compound as well .
Biological Research
The compound's unique structure allows for exploration in biological systems, particularly in understanding molecular interactions.
Case Studies
Several studies have utilized molecular docking to predict the binding affinity of similar compounds to biological targets. For example, docking studies of related pyrazole derivatives suggested their potential as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes .
Materials Science
Beyond medicinal applications, this compound can be utilized in materials science due to its unique chemical properties.
Applications in Material Development
The presence of thiophene and pyrazole rings allows for the exploration of these compounds in the development of advanced materials, such as:
- Conductive Polymers : The electronic properties imparted by the thiophene ring can be harnessed in creating conductive polymers.
- Coatings : The chemical stability and potential reactivity of the compound make it suitable for developing protective coatings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s unique structural attributes are best contextualized by comparing it to related derivatives (Table 1). Key analogues include:
Table 1: Structural and Functional Comparison with Analogues
Key Findings from Comparative Analysis
Substituent Effects: The 4-methylpiperazine-1-carbonyl group in the Target Compound distinguishes it from analogues lacking solubilizing moieties (e.g., Compound 41 in ). Piperazine derivatives are frequently employed in kinase inhibitors (e.g., Imatinib) to optimize bioavailability . Fluorine at the phenyl 3-position (Target Compound) offers metabolic resistance over non-halogenated analogues (e.g., ’s 4-fluorophenyl), which may reduce first-pass metabolism .
Pharmacological Gaps :
- Unlike triazole-thioacetamides (), the Target Compound lacks empirical data on antimicrobial or antifungal activity. Its theoretical advantages (e.g., piperazine-enhanced solubility) remain unvalidated.
- Regioisomerism studies () suggest that the Target Compound’s substitution pattern (piperazine at pyrazole-3 vs. 5) could critically influence target selectivity, a factor unexplored in current literature .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide, with a CAS number of 1172426-02-6, is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is characterized by a complex molecular structure, which includes a pyrazole moiety and a piperazine derivative, contributing to its pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O2S |
| Molecular Weight | 441.5 g/mol |
| Structure | Molecular Structure |
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related pyrazole derivatives have demonstrated significant efficacy against various viral infections, including HIV and hepatitis viruses. The compound's ability to inhibit viral replication is attributed to its interaction with viral enzymes, which are critical for the life cycle of these pathogens.
Case Study: Antiviral Efficacy
In a comparative study, certain pyrazole derivatives exhibited EC50 values (the concentration required to inhibit 50% of viral replication) as low as 3.98 μM against HIV type 1, indicating strong antiviral activity. The therapeutic index (CC50/EC50) was also notably high, suggesting a favorable safety profile for further development .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
Research Findings on Anticancer Activity
A recent investigation into structurally related compounds revealed that they could inhibit the growth of cancer cell lines with IC50 values ranging from 10 μM to 30 μM. These findings support the hypothesis that modifications in the molecular structure can enhance anticancer activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or cancer cell survival.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cells, contributing to its anticancer effects.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reagent stoichiometry, solvent selection, and reaction time. For example:
- Use K₂CO₃ as a base in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution reactions, as demonstrated in similar acetamide syntheses .
- Stirring at room temperature (20–25°C) minimizes side reactions compared to elevated temperatures.
- Employ thin-layer chromatography (TLC) or HPLC to monitor reaction progress and isolate intermediates. For regiochemical control during pyrazole formation, consider protecting group strategies (e.g., tetrahydro-2H-pyran) to prevent isomerization .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify aromatic protons (e.g., thiophen-2-yl at δ 6.8–7.5 ppm) and acetamide carbonyl signals (δ ~165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. triazole ring orientation) .
Intermediate: How does the thiophen-2-yl substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-rich thiophen-2-yl group enhances π-π stacking but may hinder electrophilic substitution. Key considerations:
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst and aryl boronic acids to functionalize the thiophene ring. Pre-activate the position adjacent to sulfur for optimal reactivity .
- Steric effects : The 3-(4-methylpiperazine-1-carbonyl) group may sterically hinder coupling at the pyrazole’s 5-position. Computational modeling (DFT) can predict reactive sites .
Intermediate: What strategies mitigate regiochemical challenges during pyrazole ring formation?
Methodological Answer:
Regioselectivity in pyrazole synthesis is influenced by:
- Precursor design : Use hydrazine derivatives (e.g., acetohydrazides) to control cyclization patterns. For example, ethyl chloroacetoacetate can direct 1,3-dipolar cycloaddition .
- Protecting groups : Tetrahydro-2H-pyran (THP) protection of amines reduces competing side reactions, as shown in regioisomer isolation (e.g., 81a vs. 81b in ).
- Temperature control : Lower temperatures (<50°C) favor kinetic over thermodynamic products.
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylpiperazine moiety?
Methodological Answer:
- Analog synthesis : Replace 4-methylpiperazine with other heterocycles (e.g., morpholine, piperidine) and compare bioactivity .
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to assess interactions with targets like kinases or GPCRs. The methyl group may enhance hydrophobic binding .
- Metabolic stability assays : Test hepatic microsomal stability to evaluate if the piperazine group improves resistance to oxidative metabolism .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-response profiling : Use a standardized assay (e.g., MTT for cytotoxicity) across multiple cell lines to differentiate off-target effects .
- Target validation : Apply CRISPR/Cas9 knockout models to confirm if observed activities (e.g., apoptosis induction) are target-specific.
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 504850) to identify consensus mechanisms .
Advanced: What experimental designs are optimal for studying metabolic pathways of this compound?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the fluorophenyl ring) .
- Isotope labeling : Synthesize a deuterated analog to trace metabolic sites via mass shift analysis.
- CYP enzyme inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes involved .
Advanced: How can researchers apply Design of Experiments (DoE) to optimize reaction conditions?
Methodological Answer:
- Factorial design : Vary factors like temperature (20–60°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–5 mol% Pd) to identify optimal conditions .
- Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. yield) using software like JMP or Minitab.
- Robustness testing : Validate the optimized protocol under scaled-up conditions (e.g., 10 mmol to 1 mol) to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
